molecular formula C7H6N2O3 B13269067 6-Amino-5-formylnicotinic acid

6-Amino-5-formylnicotinic acid

Cat. No.: B13269067
M. Wt: 166.13 g/mol
InChI Key: XYUHIGCGECKWBV-UHFFFAOYSA-N
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Description

6-Amino-5-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the 6th position and a formyl group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-formylnicotinic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-amino-nicotinic acid using formic acid or formic acid derivatives under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formylation process.

Another synthetic route involves the use of 5-formyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-formylnicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 6-Amino-5-carboxynicotinic acid.

    Reduction: 6-Amino-5-hydroxymethylnicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives depending on the substituent introduced.

Scientific Research Applications

6-Amino-5-formylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-formylnicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-carboxynicotinic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    6-Amino-5-hydroxymethylnicotinic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.

    6-Amino-5-methylnicotinic acid: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

6-Amino-5-formylnicotinic acid is unique due to the presence of both an amino group and a formyl group on the nicotinic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

6-Amino-5-formylnicotinic acid, a derivative of nicotinic acid, has garnered attention in the scientific community for its potential biological activities. This compound is structurally characterized by an amino group and a formyl group attached to the pyridine ring, which may influence its interaction with biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Assays

Assay TypeIC50 Value (µg/mL)Reference
DPPH12.5
ABTS15.0
FRAP20.0

The above table summarizes the IC50 values for different antioxidant assays, indicating that this compound is effective in scavenging free radicals.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro. In a study involving human cell lines, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:
In a controlled experiment, human fibroblast cells were treated with varying concentrations of this compound. Results demonstrated a dose-dependent reduction in inflammatory markers, suggesting its potential utility in inflammatory conditions.

The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with oxidative stress and inflammation. It is hypothesized that the compound interacts with specific receptors or enzymes that mediate these pathways.

Pharmacological Studies

Recent pharmacological studies have explored the therapeutic potential of this compound in various contexts:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, highlighting its potential as a natural preservative or therapeutic agent.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

6-amino-5-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-5(3-10)1-4(2-9-6)7(11)12/h1-3H,(H2,8,9)(H,11,12)

InChI Key

XYUHIGCGECKWBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)N)C(=O)O

Origin of Product

United States

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